molecular formula C19H25N3O3 B2899572 ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate CAS No. 922849-85-2

ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

Cat. No. B2899572
CAS RN: 922849-85-2
M. Wt: 343.427
InChI Key: KBDTXUSXMYPSNY-UHFFFAOYSA-N
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Description

The compound is a derivative of indole and piperidine, both of which are significant in medicinal chemistry. Indole is a heterocyclic compound that is found in many natural products and drugs . Piperidine is a common backbone in many pharmaceuticals and is known for its basicity and ability to participate in various chemical reactions.


Molecular Structure Analysis

The compound likely contains an indole ring, which is a fused benzene and pyrrole ring, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the positions of the substituents.


Chemical Reactions Analysis

Indole and piperidine derivatives can undergo a variety of chemical reactions. For instance, indoles can participate in electrophilic substitution reactions . Piperidines, being basic, can participate in acid-base reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, indole derivatives like this compound might be expected to have moderate polarity and could potentially form hydrogen bonds .

properties

IUPAC Name

ethyl 1-[(1-ethylindol-3-yl)carbamoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-3-21-13-16(15-7-5-6-8-17(15)21)20-19(24)22-11-9-14(10-12-22)18(23)25-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDTXUSXMYPSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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